
2-bromo-N-(prop-2-yn-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(prop-2-yn-1-yl)propanamide is a chemical compound with the molecular formula C₆H₈BrNO. It is a brominated amide that features a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis . This compound is often used in research and development due to its unique reactivity and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(prop-2-yn-1-yl)propanamide typically involves the bromination of N-(prop-2-yn-1-yl)propanamide. One common method includes the reaction of N-(prop-2-yn-1-yl)propanamide with bromine in an inert solvent such as dichloromethane at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .
化学反应分析
Types of Reactions
2-Bromo-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine (TEA) or potassium carbonate (K₂CO₃).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted amides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Coupling Reactions: Products include various alkynes and arylated compounds.
科学研究应用
2-Bromo-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-bromo-N-(prop-2-yn-1-yl)propanamide involves its reactivity as a brominated amide. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The prop-2-yn-1-yl group can also participate in various reactions, such as oxidation and coupling, to form diverse products . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
相似化合物的比较
Similar Compounds
2-Bromo-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(prop-2-yn-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Bromo-N-(prop-2-yn-1-yl)propanamide is unique due to its specific combination of a brominated amide and a prop-2-yn-1-yl group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications .
属性
分子式 |
C6H8BrNO |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
2-bromo-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8BrNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) |
InChI 键 |
QGEJHGCZJSCQAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC#C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
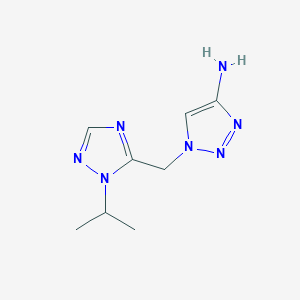
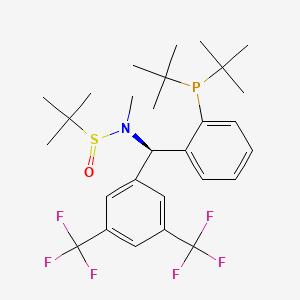
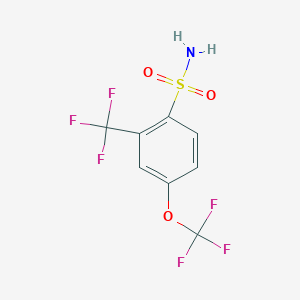
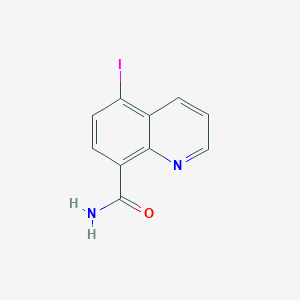
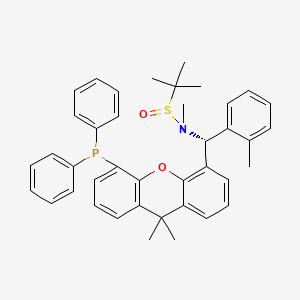
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)
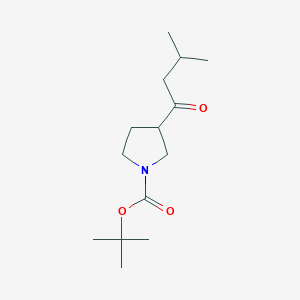
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
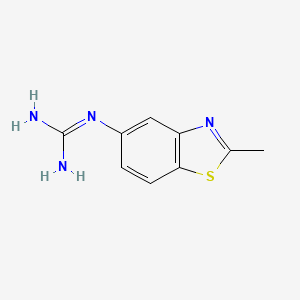

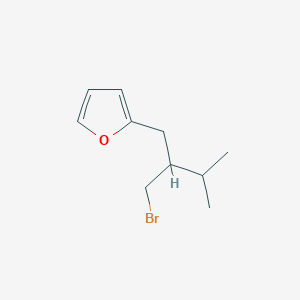
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)

